Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate
Overview
Description
Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate is an organic compound with the molecular formula C12H13BrO3 It is a derivative of propanoate, featuring a bromophenyl group and a methyl group attached to the oxopropanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate typically involves the esterification of 3-(4-bromophenyl)-2-methyl-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the oxopropanoate moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Sodium borohydride, lithium aluminum hydride, solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Potassium permanganate, chromium trioxide, solvents (e.g., acetone, water).
Major Products Formed
Substitution: Derivatives with substituted nucleophiles.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets, depending on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the ester moiety can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-(4-chlorophenyl)-2-methyl-3-oxopropanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Ethyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.
Ethyl 3-(4-iodophenyl)-2-methyl-3-oxopropanoate: The presence of an iodine atom can enhance its reactivity in certain substitution reactions.
Properties
IUPAC Name |
ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-3-16-12(15)8(2)11(14)9-4-6-10(13)7-5-9/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRBZNPSXBLVEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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